(-)-Menthol

Description

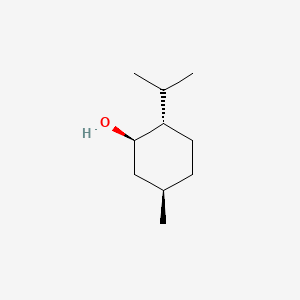

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020805, DTXSID1022180 | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 212 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals or granules | |

CAS No. |

89-78-1, 2216-51-5, 98167-53-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racementhol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomenthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Menthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthacamphor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS08XHA860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ1R15MTK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 41-43 °C, 43 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of (-)-Menthol in Mentha piperita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-menthol, the principal component of peppermint (Mentha piperita) essential oil. This document details the enzymatic steps, quantitative kinetic data, and experimental protocols essential for researchers, scientists, and professionals in drug development investigating this significant natural product.

Introduction

This compound, a cyclic monoterpene, is a highly valued natural product renowned for its characteristic cooling sensation and minty aroma. It is extensively utilized in the pharmaceutical, cosmetic, and food industries. The biosynthesis of this compound in peppermint is a complex, multi-step process localized within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1][2] This guide elucidates the eight key enzymatic reactions that convert the primary metabolite geranyl diphosphate into this compound, providing a technical foundation for further research and metabolic engineering efforts.

The this compound Biosynthetic Pathway

The conversion of geranyl diphosphate (GPP) to this compound involves a series of eight enzymatic steps. This pathway is compartmentalized, with reactions occurring in the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm of the secretory cells. The regulation of this pathway is primarily controlled at the level of gene expression and is subject to developmental cues.[1]

The core enzymatic steps are as follows:

-

Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).

-

(-)-Limonene Synthase (LS): The first committed step, this enzyme cyclizes GPP to form (-)-limonene.

-

(-)-Limonene-3-hydroxylase (L3OH): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to (-)-trans-isopiperitenol.

-

(-)-trans-Isopiperitenol Dehydrogenase (iPD): Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.

-

(-)-Isopiperitenone Reductase (IPR): Reduces (-)-isopiperitenone to (+)-cis-isopulegone.

-

(+)-cis-Isopulegone Isomerase (IPGI): Catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone Reductase (PR): Reduces (+)-pulegone to (-)-menthone. This is a key branch point, as pulegone can also be converted to (+)-menthofuran by menthofuran synthase.

-

(-)-Menthone Reductase (MR): The final step, which reduces (-)-menthone to this compound.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative kinetic data for the key enzymes involved in the this compound biosynthesis pathway in Mentha piperita.

Table 1: Kinetic Properties of Early Pathway Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |

| (-)-trans-Isopiperitenol Dehydrogenase (iPD) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 10.0 | |

| NAD+ | 410 ± 29 | ||||

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [3] |

| NADPH | 2.2 | [3] |

Table 2: Kinetic Properties of Late Pathway Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (pmol/s) | Optimal pH | Reference(s) |

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | - | 5.0 | [3][4] |

| NADPH | 6.9 | - | [3][4] | ||

| (+)-Pulegone | 40 | 185 | 6.6 | [5] | |

| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | - | 7.0 | [6] |

| (+)-Isomenthone | 41 | - | [6] | ||

| NADPH | 0.12 | - | [6] |

Note: Some kinetic data for the native (+)-cis-isopulegone isomerase is not available due to the enzyme's instability. Research has utilized a bacterial homolog as a substitute.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.

Isolation of Glandular Trichome Secretory Cells

The biosynthesis of this compound is localized to the glandular trichomes. Their isolation is a critical first step for enriching the biosynthetic enzymes.

Protocol:

-

Plant Material: Young, expanding leaves of Mentha piperita are harvested.

-

Surface Abrasion: The leaf surfaces are gently abraded in a buffer solution containing glass beads to detach the glandular trichomes.

-

Filtration: The resulting suspension is filtered through a series of nylon meshes to remove large leaf debris.

-

Centrifugation: The filtrate is centrifuged at a low speed to pellet the glandular trichomes.

-

Purification: The pellet is resuspended and further purified using a Percoll density gradient centrifugation to separate the secretory cells from other cell types and debris.

General Enzyme Assay Protocol for Reductases (PR and MR)

Materials:

-

Assay Buffer: e.g., 50 mM MOPSO, pH 6.6 for PR; or 50 mM KH2PO4, pH 7.0 for MR.[5][6]

-

Substrate: (+)-Pulegone or (-)-Menthone.

-

Cofactor: NADPH.

-

Purified recombinant enzyme.

-

Organic solvent for extraction (e.g., pentane or hexane).

-

Internal standard for GC analysis (e.g., camphor).

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer, substrate at a desired concentration (e.g., 20-100 µM), and NADPH (e.g., 500 µM).[5][6][7]

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified reductase enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 31°C) for a specific duration, ensuring that substrate consumption does not exceed 20%.[7]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., pentane) and vortexing vigorously. The organic layer containing the product is separated.[5]

-

Product Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product. An internal standard is used for accurate quantification.

Assay for (+)-cis-Isopulegone Isomerase (using a bacterial homolog)

Due to the instability of the native Mentha piperita IPGI, a Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida has been successfully used as a functional substitute.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0.[8]

-

Substrate: (+)-cis-Isopulegone.

-

Purified recombinant KSI enzyme.

-

Ethyl acetate for extraction.

-

Internal standard for GC analysis.

Procedure:

-

Reaction Setup: In a reaction vial, combine the Tris-HCl buffer with (+)-cis-isopulegone (e.g., 1 mM).[8]

-

Enzyme Addition: Add the purified KSI enzyme to initiate the isomerization.

-

Incubation: Incubate the reaction at 30°C for a set period (e.g., 24 hours) with shaking.[8]

-

Extraction: Extract the reaction mixture with ethyl acetate containing an internal standard.

-

Analysis: Analyze the ethyl acetate extract by GC-MS to determine the amount of (+)-pulegone formed.

Geranyl Diphosphate Synthase (GPPS) Assay

A spectrophotometric assay can be used to determine the activity of GPPS by quantifying the release of pyrophosphate (PPi).

Materials:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT, 10 mM MgCl2.

-

Substrates: Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP).

-

Purified GPPS enzyme.

-

A commercial pyrophosphate assay kit (e.g., EnzChek Pyrophosphate Assay Kit).

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, IPP, and DMAPP.

-

Enzyme Addition: Add the purified GPPS to start the reaction.

-

Pyrophosphate Detection: The release of PPi is coupled to a series of enzymatic reactions in the assay kit that result in a measurable change in absorbance or fluorescence, which is monitored over time using a spectrophotometer or fluorometer.

-

Kinetic Analysis: The initial reaction rates are determined from the progress curves at various substrate concentrations to calculate kinetic parameters.

Conclusion

This technical guide provides a detailed overview of the this compound biosynthesis pathway in Mentha piperita, presenting key quantitative data and experimental protocols. The information compiled herein serves as a valuable resource for researchers and professionals aiming to understand, manipulate, and harness this important metabolic pathway for applications in the pharmaceutical, flavor, and fragrance industries. Further research into the characterization of all enzymes in the pathway and their regulatory mechanisms will continue to advance our ability to metabolically engineer peppermint for enhanced production of this vital natural compound.

References

- 1. This compound biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. pnas.org [pnas.org]

- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

The Cooling Touch: A Technical Guide to the Mechanism of Action of (-)-Menthol on TRPM8 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthol, the primary active compound in mint, elicits its characteristic cooling sensation through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This polymodal, non-selective cation channel is a key sensor for cold temperatures and chemical cooling agents. Understanding the precise mechanism by which this compound interacts with and activates TRPM8 is of paramount importance for the development of novel therapeutics targeting pain, inflammation, and other sensory disorders. This technical guide provides an in-depth exploration of the molecular interactions, conformational changes, and signaling pathways that govern this compound-mediated TRPM8 activation. It consolidates quantitative data from key studies, details common experimental protocols, and presents visual representations of the underlying mechanisms to serve as a comprehensive resource for the scientific community.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology, responding to a diverse array of physical and chemical stimuli. Within this family, TRPM8 has been identified as the principal molecular transducer of cold thermosensation in mammals.[1][2] Beyond its role in detecting environmental temperature drops, TRPM8 is also the specific receptor for cooling compounds such as this compound and icilin.[3] The activation of TRPM8 by these agonists leads to an influx of cations, primarily Ca2+ and Na+, depolarizing sensory neurons and ultimately signaling the perception of cold.[4]

This compound, the most active stereoisomer of menthol, serves as a valuable tool for probing the structure and function of TRPM8.[5] Recent advancements in cryo-electron microscopy (cryo-EM) and sophisticated electrophysiological techniques have provided unprecedented insights into the menthol-TRPM8 interaction, revealing a complex interplay of structural domains, specific amino acid residues, and allosteric modulators.[1][6][7] This guide will dissect these findings to present a cohesive understanding of this compound's mechanism of action.

The this compound Binding Site and Interaction Mechanism

Structural and functional studies have pinpointed the binding site for this compound within a cavity formed by the transmembrane helices S1-S4, known as the voltage-sensor-like domain (VSLD).[8][9][10] This location is distinct from the pore domain, indicating an allosteric mechanism of channel gating.

A proposed "grab and stand" mechanism elegantly describes the interaction at a molecular level.[8][11] In this model, the hydroxyl group of this compound acts as a "hand" that forms a specific interaction, likely a hydrogen bond, with the side chain of residue R842 located on the S4 helix.[8][11] Concurrently, the bulky isopropyl group of menthol, acting as "legs," establishes hydrophobic interactions with residues such as I846 and L843 on the S4 helix.[8][11]

Mutagenesis studies have corroborated the importance of these residues. For instance, mutating R842 to histidine (R842H) significantly impairs menthol-dependent activation.[9][12] Similarly, mutations of residues in the S2 helix, such as Y745, also disrupt menthol sensitivity, suggesting a network of interactions within the VSLD is crucial for ligand recognition and subsequent channel activation.[9][13]

Recent cryo-EM structures of TRPM8 in complex with menthol analogs like WS-12 have provided a structural scaffold for this binding pocket, confirming its location within the VSLD.[8][10][14] These structures reveal that menthol binding induces conformational rearrangements within the VSLD, which are then transmitted to the pore-forming S5-S6 helices, leading to channel opening.[8]

Quantitative Analysis of this compound Activation of TRPM8

The potency and efficacy of this compound in activating TRPM8 have been quantified across various studies and experimental systems. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of an agonist. The following tables summarize the reported EC50 values for this compound and its stereoisomers, providing a comparative overview.

| Compound | EC50 (µM) | Experimental System | Reference |

| This compound | 185.4 ± 69.4 | Patch-clamp recordings | [4] |

| This compound | 62.64 ± 1.2 | Whole-cell patch-clamp recordings | [5] |

| This compound | 39 ± 8 | Patch-clamp recordings | [12] |

| This compound | 101 ± 13 | Fura-2 calcium imaging (CHO cells) | [3] |

| This compound | 196 ± 22 | Two-electrode voltage clamp (Xenopus oocytes) | [15][16] |

| (+)-Neomenthol | 206.22 ± 11.4 | Whole-cell patch-clamp recordings | [5] |

| Parameter | Value | Experimental Condition | Reference |

| Maximal menthol-induced change in V1/2 (ΔV1/2,max) | 149 ± 6 mV | Patch-clamp recordings | [12] |

| Maximum open probability (Po_max) | 0.81 ± 0.03 | Single-channel recordings (500 µM menthol) | [8] |

Allosteric Modulation by PIP2

The function of TRPM8 is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1][17][18] PIP2 acts as a positive allosteric modulator, and its depletion from the plasma membrane leads to channel desensitization.[17][18]

Studies have shown that PIP2 binds to a specific site at the interface between the transmembrane and cytosolic domains of the channel.[1] This interaction is thought to stabilize the channel in a conformation that is permissive for activation by cold or chemical agonists like this compound. There is a synergistic relationship between PIP2 and menthol binding for channel activation.[1][19] The presence of PIP2 enhances the sensitivity of TRPM8 to menthol, as evidenced by a lower EC50 value for menthol in the presence of PIP2.[20]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the mechanism of this compound action on TRPM8 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function. It allows for the measurement of ion currents flowing across the cell membrane in response to stimuli.

-

Cell Preparation: HEK293 cells are commonly used for heterologous expression of TRPM8 channels. Cells are transiently transfected with a plasmid containing the TRPM8 cDNA. Recordings are typically performed 18-24 hours post-transfection.[21]

-

Recording Solutions:

-

Procedure: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -60 mV or -80 mV), and currents are recorded in response to the application of varying concentrations of this compound to the extracellular solution.[5][20] Data analysis involves constructing dose-response curves to determine the EC50.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in ligand binding and channel gating.

-

Procedure: Specific codons in the TRPM8 cDNA are altered to encode for different amino acids. This is typically achieved using PCR-based methods with primers containing the desired mutation. The mutated TRPM8 channels are then expressed in a suitable cell line (e.g., HEK293 cells) and their function is assayed using patch-clamp electrophysiology or calcium imaging. By comparing the response of the mutant channel to the wild-type channel, the role of the mutated residue can be inferred. For example, a significant increase in the EC50 for menthol in a mutant channel suggests that the mutated residue is important for menthol binding or the subsequent conformational change.[9][13]

Calcium Imaging

This method provides a high-throughput means to assess channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).

-

Procedure: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[3] Upon channel activation by this compound, Ca2+ flows into the cell, causing a change in the fluorescence of the dye. This change is detected using a fluorescence microscope or a plate reader. The magnitude of the fluorescence change is proportional to the extent of channel activation. This technique is particularly useful for screening libraries of compounds for their effect on TRPM8 and for characterizing the functional consequences of mutations.[13]

Thermodynamic Mutant Cycle Analysis (TMCA)

TMCA is a powerful method used to quantify the energetic coupling between a ligand and specific residues in a protein.[5][21]

-

Procedure: This analysis involves comparing the binding affinities (or functional effects) of a ligand and a modified version of that ligand to both the wild-type channel and a mutant channel where a specific residue has been altered. By analyzing the changes in binding energy (ΔΔG), it is possible to determine if there is a direct interaction between the modified part of the ligand and the mutated residue.[22] This approach has been instrumental in validating the specific interactions of the hydroxyl and isopropyl groups of menthol with residues in the TRPM8 binding pocket.[5][8]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic involved in the study of this compound's action on TRPM8.

Figure 1: Signaling pathway of this compound-induced TRPM8 activation.

Figure 2: Workflow for identifying key residues in menthol-TRPM8 interaction.

Conclusion and Future Directions

The mechanism of action of this compound on TRPM8 channels is a paradigm of ligand-gated ion channel function, involving a specific binding event within the VSLD that triggers a cascade of conformational changes culminating in pore opening. The "grab and stand" model provides a compelling molecular explanation for this interaction, supported by a growing body of structural and functional data. The essential role of PIP2 as an allosteric modulator further highlights the complexity of TRPM8 regulation.

While significant progress has been made, several questions remain. The precise sequence of conformational changes that couple menthol binding to pore opening is still being elucidated.[8][23] Furthermore, understanding how TRPM8 integrates simultaneous stimuli, such as cold and menthol, at a mechanistic level is an active area of research.[6][24] Continued investigation using high-resolution structural techniques, advanced electrophysiology, and computational modeling will undoubtedly provide a more complete picture of this fascinating molecular machine and pave the way for the rational design of novel TRPM8 modulators for therapeutic applications.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 5. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structure of the cold- and menthol-sensing ion channel TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand stoichiometry of the cold- and menthol-activated channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Current view of ligand and lipid recognition by the menthol receptor TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]

- 21. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

Natural sources and extraction methods of (-)-Menthol

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-Menthol

Introduction

This compound, a cyclic monoterpene alcohol, is a highly valued organic compound renowned for its characteristic minty aroma and the cooling sensation it imparts.[1][2][3] This sensation is not due to an actual drop in temperature but results from its ability to activate the body's cold-sensitive receptors.[4] The primary natural form is this compound, which possesses the most potent cooling and aromatic properties.[2][3][5] Due to these qualities, this compound is extensively utilized in pharmaceuticals, cosmetics, oral hygiene products, and the food and beverage industry.[6][7] While synthetic production methods exist, natural this compound, derived from mint plants, is often preferred, particularly in applications where a "natural" label is desired.[2][5] This guide provides a detailed overview of the primary natural sources of this compound and the technical methodologies employed for its extraction and purification.

Natural Sources of this compound

This compound is naturally present in the essential oils of several plants within the mint family, Lamiaceae.[1][3][8] The two most commercially significant sources are Mentha arvensis and Mentha × piperita.

-

Mentha arvensis : Often referred to as Japanese mint or corn mint, this species is the primary and most commercially viable source for natural menthol production.[3][4][9][10] Its essential oil is exceptionally rich in this compound. India, particularly the Uttar Pradesh region, is a dominant global producer of Mentha arvensis.[3][9]

-

Mentha × piperita : Commonly known as peppermint, this hybrid mint (a cross between watermint and spearmint) is another significant source.[11] While its essential oil contains a lower percentage of menthol compared to M. arvensis, it is widely used in various industries.[3][12]

The concentration of this compound and the overall essential oil yield are influenced by factors such as plant variety, geographical location, climate, and harvest time.[13][14][15]

Data Presentation: Quantitative Analysis of Natural Sources

The following table summarizes the typical yields and this compound content from the primary plant sources.

| Plant Species | Common Name | Essential Oil Yield (from dried herb) | Typical this compound Content in Essential Oil | Key Producing Regions |

| Mentha arvensis | Japanese Mint / Corn Mint | 0.31% - 2.4%[7][10] | 70% - 85%[9][12][16] | India, China[2][3] |

| Mentha × piperita | Peppermint | 0.1% - 1.0% (fresh herb); up to 2.5% (air-dried)[11] | 30% - 55%[11][12][17] | USA, Europe[17] |

Extraction and Isolation Methods

The commercial production of natural this compound crystals is a multi-step process that begins with the extraction of essential oil from the mint plant, followed by the isolation and purification of the menthol.

-

Extraction of Essential Oil : The volatile oils are first separated from the harvested plant material. Steam distillation is the most prevalent industrial method.

-

Isolation of this compound : The crude essential oil, rich in menthol, undergoes a crystallization process, typically induced by cooling, to separate the solid this compound from the remaining liquid components.[2][4]

Visualization: Overall Workflow from Plant to Crystal

Caption: General workflow for natural this compound production.

Experimental Protocols

This section details the methodologies for the key stages of this compound extraction and isolation.

Protocol 1: Steam Distillation of Mint Essential Oil

Steam distillation is the most common commercial method for extracting essential oils from mint.[9][13][18] The process utilizes steam to vaporize the volatile compounds in the plant material, which are then condensed and collected.[13][18]

Methodology:

-

Harvesting and Preparation : Mint plants (Mentha arvensis or Mentha piperita) are harvested. The leaves and flowering tops are then partially dried to reduce water content, which can improve distillation efficiency.[4][7]

-

Charging the Still : The dried plant material is loaded into a stainless steel still, which contains a perforated grid at the bottom.[19]

-

Steam Injection : Pressurized steam, generated by an external boiler, is passed through the plant material from the bottom.[19] The hot steam causes the plant's cell walls to rupture, releasing the essential oil.

-

Vaporization : The volatile essential oil components, including menthol, vaporize and are carried away with the steam.[20]

-

Condensation : The mixture of steam and oil vapor is passed through a condenser.[19][20] Cooling water flowing through the condenser's outer jacket causes the vapor to cool and liquefy.

-

Separation : The condensed liquid, a mixture of water and essential oil, is collected in a separator (often a Florentine flask). Because the essential oil is less dense than water, it floats on top, allowing for its decantation and collection.[19]

-

Drying the Oil : Any residual water is removed from the collected oil by adding an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), followed by filtration.[7][19]

References

- 1. environmentalhealth.gov.mt [environmentalhealth.gov.mt]

- 2. Where Does Menthol Come From? Extraction, Processing, and Industrial Uses Explained [elchemy.com]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. saunamenthol.fi [saunamenthol.fi]

- 5. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Properties of menthol – Botanical online [botanical-online.com]

- 9. Cornmint Oil Manufacturer , Mentha Arvensis Oil Manufacturer - Mane Kancor Ingredients Ltd. [manekancor.com]

- 10. researchgate.net [researchgate.net]

- 11. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]

- 13. iscientific.org [iscientific.org]

- 14. adlermech.com [adlermech.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. elearning.centre-univ-mila.dz [elearning.centre-univ-mila.dz]

- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 20. m.youtube.com [m.youtube.com]

Stereoisomers of Menthol: An In-Depth Technical Guide to Their Sensory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, food, and consumer products, primarily for its characteristic minty aroma and cooling sensation. The menthol molecule possesses three chiral centers, giving rise to eight stereoisomers (four pairs of enantiomers). These stereoisomers, while having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. This structural variance profoundly influences their interaction with sensory receptors, leading to a wide spectrum of sensory properties, from potent cooling and pleasant aroma to undesirable off-notes and significantly reduced cooling effects. A thorough understanding of the unique sensory profiles of each stereoisomer is crucial for the targeted development of products with specific sensory characteristics. This guide provides a comprehensive overview of the sensory properties of menthol stereoisomers, the underlying signaling pathways, and detailed experimental protocols for their evaluation.

The Eight Stereoisomers of Menthol

The eight stereoisomers of menthol are classified into four pairs of enantiomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol. The naturally occurring and most commercially significant isomer is (-)-menthol, also known as l-menthol. The spatial arrangement of the isopropyl, hydroxyl, and methyl groups on the cyclohexane ring dictates the distinct sensory perception of each isomer.

The eight stereoisomers of menthol grouped by their diastereomeric pairs.

Data Presentation: Comparative Sensory Properties

The sensory attributes of the menthol stereoisomers vary significantly in terms of odor profile, olfactory threshold, and cooling intensity. The following tables summarize the available quantitative and qualitative data to facilitate a direct comparison.

Table 1: Olfactory Properties of Menthol Stereoisomers

| Stereoisomer | Common Name | Odor Profile | Olfactory Threshold (mg/L in liquid paraffin)[1] |

| (1R,2S,5R)-(-)-Menthol | This compound / l-Menthol | Fresh, sweet, minty, cooling, refreshing, no off-flavors | 5.166 |

| (1S,2R,5S)-(+)-Menthol | (+)-Menthol / d-Menthol | Similar to this compound but with musty and herbaceous notes | 4.734 |

| (1R,2R,5R)-(-)-Isomenthol | (-)-Isomenthol | Musty, earthy, and less minty | 30.165 |

| (1S,2S,5S)-(+)-Isomenthol | (+)-Isomenthol | Musty, earthy, and less minty | 41.016 |

| (1S,2S,5R)-(-)-Neomenthol | (-)-Neomenthol | Less intense minty and fresh notes | 14.275 |

| (1R,2R,5S)-(+)-Neomenthol | (+)-Neomenthol | Weaker minty notes with musty undertones | 21.669 |

| (1S,2R,5R)-(-)-Neoisomenthol | (-)-Neoisomenthol | Musty and earthy notes | 14.265 |

| (1R,2S,5S)-(+)-Neoisomenthol | (+)-Neoisomenthol | Musty and earthy notes | 8.972 |

Table 2: Cooling Properties and TRPM8 Activation of Menthol Stereoisomers

| Stereoisomer | Common Name | Relative Cooling Potency | Cooling Threshold | TRPM8 Activation (EC50 in µM) |

| (1R,2S,5R)-(-)-Menthol | This compound / l-Menthol | Strongest | Lowest | 62.64 ± 1.2[2] |

| (1S,2R,5S)-(+)-Menthol | (+)-Menthol / d-Menthol | ~25-33% of this compound | Higher than this compound | Not widely reported |

| (1R,2R,5R)-(-)-Isomenthol | (-)-Isomenthol | Weak | Much higher than this compound | Not widely reported |

| (1S,2S,5S)-(+)-Isomenthol | (+)-Isomenthol | Weak | Much higher than this compound | Not widely reported |

| (1S,2S,5R)-(-)-Neomenthol | (-)-Neomenthol | Moderate | Higher than this compound | Not widely reported |

| (1R,2R,5S)-(+)-Neomenthol | (+)-Neomenthol | Weaker than (-)-neomenthol | Higher than this compound | 206.22 ± 11.4[2] |

| (1S,2R,5R)-(-)-Neoisomenthol | (-)-Neoisomenthol | Weak | Much higher than this compound | Not widely reported |

| (1R,2S,5S)-(+)-Neoisomenthol | (+)-Neoisomenthol | Weak | Much higher than this compound | Not widely reported |

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation elicited by menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.

Signaling pathway of menthol-induced cooling sensation via TRPM8 activation.

The binding of a menthol stereoisomer to the TRPM8 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization of the cell membrane and the generation of an action potential. This nerve impulse is transmitted to the brain, where it is interpreted as a cooling sensation. The differing affinities of the menthol stereoisomers for the TRPM8 receptor, and their varying abilities to induce channel opening, account for their diverse cooling potencies. This compound is the most potent agonist of TRPM8 among the stereoisomers.

Experimental Protocols

A combination of human sensory panel evaluations and in vitro electrophysiological assays are employed to characterize the sensory properties of menthol stereoisomers.

Olfactory Threshold Determination: 3-Alternative Forced-Choice (3-AFC) Method

This is a standardized and widely used psycho-physical method to determine the detection threshold of a substance.

1. Panelist Selection and Training:

-

Recruit a panel of assessors (typically 15-20 individuals).

-

Screen panelists for their sensory acuity and ability to detect and describe different odors.

-

Train the selected panelists to recognize the specific aroma characteristics of the menthol stereoisomers being tested.

2. Sample Preparation:

-

Dissolve each menthol stereoisomer in a colorless and odorless solvent, such as liquid paraffin or propylene glycol.

-

Prepare a series of dilutions for each isomer, typically using a dilution factor of 2 or 10. The concentration range should span from clearly detectable to sub-threshold levels.

3. Testing Procedure:

-

In each trial, present three samples to the panelist in identical, opaque containers. Two of the samples are blanks (solvent only), and one contains the diluted menthol isomer.

-

The position of the sample containing the menthol isomer is randomized for each trial.

-

The panelist's task is to identify the sample that is different from the other two.

-

A "no difference" option may be provided.

-

Ensure adequate time between trials for sensory recovery, and provide a neutral substance (e.g., water, unsalted crackers) for palate cleansing.

4. Data Analysis:

-

Collect the responses from all panelists across all concentrations.

-

The detection threshold is statistically determined as the concentration at which the substance is correctly identified by 50% of the panel, corrected for chance.

Experimental workflow for determining odor detection thresholds using the 3-AFC method.

Cooling Intensity Evaluation: Sensory Panel with Time-Intensity Analysis

This method provides a quantitative measure of the perceived cooling intensity of a substance over time.

1. Panelist Selection and Training:

-

Select and train a panel of assessors as described for the 3-AFC method, with a specific focus on perceiving and rating cooling sensations.

-

Familiarize panelists with the time-intensity rating scale and software.

2. Sample Preparation:

-

Prepare solutions of each menthol stereoisomer in a suitable base (e.g., water, hydroalcoholic solution, or a simple topical gel base) at various concentrations.

-

Ensure all samples are presented at a controlled and consistent temperature.

3. Testing Procedure:

-

Panelists are instructed to take a specific amount of the sample into their mouth (for oral cooling) or apply it to a designated area of the skin (for topical cooling).

-

Immediately upon application, panelists start rating the perceived cooling intensity continuously over a set period (e.g., 5-10 minutes) using a computerized time-intensity system. The scale is typically an unstructured line scale anchored with "no cooling" and "very strong cooling".

-

Panelists rinse their mouths with water and have a sufficient break between samples to allow the cooling sensation to dissipate completely.

4. Data Analysis:

-

The time-intensity curves from all panelists are averaged for each sample.

-

Key parameters are extracted from the curves, including:

-

Imax: Maximum perceived intensity.

-

Tmax: Time to reach maximum intensity.

-

Dur: Total duration of the cooling sensation.

-

AUC: Area under the curve, representing the total cooling perception.

-

-

Statistical analysis is performed to compare these parameters across the different stereoisomers and concentrations.

In Vitro TRPM8 Activation: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ability of menthol stereoisomers to activate the TRPM8 ion channel.

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express TRPM8.

-

Transfect the cells with a plasmid containing the cDNA for the human TRPM8 channel. Co-transfection with a marker protein (e.g., GFP) can aid in identifying successfully transfected cells.

2. Electrophysiological Recording:

-

Place a coverslip with the transfected cells in a recording chamber on the stage of an inverted microscope.

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the membrane of a single transfected cell (a "gigaseal").

-

Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.

-

Hold the cell at a constant membrane potential (e.g., -60 mV).

3. Ligand Application:

-

Prepare solutions of the menthol stereoisomers at various concentrations in an extracellular recording solution.

-

Apply the solutions to the cell using a rapid perfusion system.

4. Data Acquisition and Analysis:

-